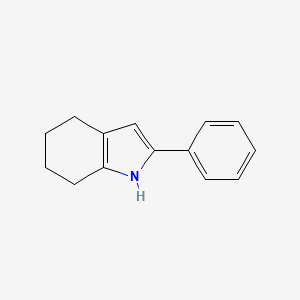

2-phenyl-4,5,6,7-tetrahydro-1H-indole

Übersicht

Beschreibung

2-Phenyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound that belongs to the class of indoles. Indoles are significant due to their presence in many natural products and their wide range of biological activities. This compound is particularly interesting because of its structural features, which include a phenyl group attached to a tetrahydroindole ring. The tetrahydroindole structure is found in various natural alkaloids, making it a valuable scaffold in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One efficient method involves the enantioselective synthesis using chiral amines or amino acid esters. The process begins with the addition of lithium acetylide (prepared in situ from phenylacetylene and butyl lithium) to cyclohexanone, forming a tertiary alcohol. This intermediate is then dehydrated using a system of phosphorus oxychloride and pyridine to form an epoxide. The epoxide is subsequently opened with chiral amines or amino acid esters, followed by intramolecular, metal-catalyzed cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: 2-phenyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the phenyl group or the tetrahydroindole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the indole nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products:

Oxidation: Indole derivatives with different oxidation states.

Reduction: Reduced forms of the phenyl group or the tetrahydroindole ring.

Substitution: Substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Hepatitis C Virus Inhibition

Recent studies have identified 2-phenyl-4,5,6,7-tetrahydro-1H-indole as a promising scaffold for developing anti-hepatitis C virus (HCV) agents. Research has demonstrated that this compound exhibits inhibitory effects on HCV replication, particularly against genotype 1b and 2a subgenomic replicons. The compound showed low cytotoxicity with a CC50 of 109.9 µM and effective anti-HCV activity with EC50 values of 12.4 µM and 8.7 µM for genotypes 1b and 2a, respectively .

Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves the inhibition of viral replication without affecting host cell viability. Investigations into the molecular targets indicated that while it did not inhibit the NS5B polymerase or NS3 helicase directly, it may affect other pathways involved in viral replication .

Anticancer Applications

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, modifications to the indole structure can enhance its potency against sensitive human cancer cells .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that substituents on the indole core can significantly influence biological activity. For example, introducing sulfonyl or alkyl groups has been shown to enhance the cytotoxic effects of these compounds .

Synthesis of Derivatives

Synthetic Methodologies

The synthesis of this compound derivatives has been achieved through various methods, including one-pot Sonogashira cross-coupling techniques. These methodologies allow for the incorporation of diverse substituents at both the nitrogen and carbon positions of the indole ring .

Chiral Variants

Efforts have also been made to synthesize enantioselective variants of this compound. The development of chiral derivatives opens avenues for exploring their potential in asymmetric synthesis and drug development .

Case Studies

Wirkmechanismus

The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can inhibit cellular replication of certain viruses, such as the hepatitis C virus, by interfering with viral replication mechanisms. It does not affect host factors or other viral enzymes, making it a selective inhibitor .

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetrahydroindole: Similar in structure but lacks the phenyl group.

2-Phenylindole: Contains a phenyl group but lacks the tetrahydroindole ring.

Indole: The parent compound without any substitutions.

Uniqueness: 2-phenyl-4,5,6,7-tetrahydro-1H-indole is unique due to the combination of the phenyl group and the tetrahydroindole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential biological activities .

Biologische Aktivität

2-Phenyl-4,5,6,7-tetrahydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral properties against the Hepatitis C virus (HCV). This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The primary biological activity of this compound is its ability to inhibit the replication of HCV. Studies have demonstrated that this compound targets specific viral replication pathways without affecting host cell viability significantly. The most potent derivatives exhibit effective half-maximal effective concentration (EC50) values against HCV genotypes 1b and 2a, suggesting a targeted antiviral action.

Key Findings:

- Inhibition of HCV Replication : The compound has shown EC50 values of 7.9 µM for genotype 1b and 2.6 µM for genotype 2a .

- Low Cytotoxicity : The cytotoxic concentration (CC50) is reported to be around 109.9 µM, indicating a favorable selectivity index for therapeutic applications .

Research Findings and Case Studies

Numerous studies have been conducted to evaluate the biological activity of this compound and its derivatives. Below are summarized findings from key research articles.

| Study | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Andreev et al. (2015) | Compound 39 | 7.9 (gt 1b), 2.6 (gt 2a) | 109.9 | >13 |

| Andreev et al. (2020) | Compound 2 | 12.4 (gt 1b), 8.7 (gt 2a) | Not specified | Not specified |

| Andreev et al. (2020) | Compound with N-benzyl substitution | Varied by derivative | Not specified | Varied |

Case Study: Anti-HCV Activity

In a study by Andreev et al., a series of derivatives were synthesized to explore their anti-HCV activity. Among these, derivatives with N-benzyl substitutions exhibited the highest antiviral activity while maintaining low cytotoxicity levels .

Applications in Medicinal Chemistry

The compound serves as a scaffold for developing new pharmaceuticals targeting viral infections and potentially other diseases due to its structural versatility.

Potential Therapeutic Uses:

- Antiviral Agents : Particularly against HCV.

- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth.

- Cancer Therapeutics : Research is ongoing into the anticancer properties of modified indole derivatives.

Eigenschaften

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAFUCCMSGFWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400417 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15582-97-5 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural features of 2-phenyl-4,5,6,7-tetrahydro-1H-indole and how do these influence its crystal packing?

A1: this compound derivatives can utilize weak intermolecular interactions like C-H...F and C-H...π to govern their crystal packing. A study [] investigated two specific derivatives: * 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C20H18FN) * 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C22H22FN).

Q2: What are the potential applications of this compound derivatives in medicinal chemistry?

A2: Research suggests that this compound derivatives hold promise as potential anticancer agents []. Scientists have explored their synthesis and biological evaluation, focusing on their ability to inhibit tubulin polymerization, a key process involved in cell division that is often targeted in cancer therapy.

Q3: Have any specific targets for this compound derivatives been identified in antiviral research?

A3: Yes, studies have identified the this compound scaffold as a novel starting point for developing anti-hepatitis C virus (HCV) agents []. While the specific mechanism of action and target(s) within the HCV life cycle are still under investigation, this discovery highlights the potential of this chemical scaffold in antiviral drug discovery.

Q4: How does the introduction of a chiral substituent at the nitrogen atom of this compound impact its synthesis?

A4: Researchers have successfully developed synthetic strategies for introducing a chiral substituent at the nitrogen atom of this compound []. This modification introduces chirality into the molecule, which is crucial for exploring potential differences in biological activity between enantiomers and diastereomers, a common consideration in drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.